molecular formula C18H14N2O4 B6417837 N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 1060311-51-4

N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6417837
CAS RN: 1060311-51-4
M. Wt: 322.3 g/mol
InChI Key: IUYDIXMQKAUQJJ-UHFFFAOYSA-N
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Description

N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, also known as N-CMC, is a synthetic compound that has been studied for its potential applications in scientific research. It is a white powder that is soluble in water and other organic solvents, and is typically synthesized through a multi-step process. N-CMC has been studied for its potential use in the laboratory, including its use as a reagent, its biochemical and physiological effects, and its mechanism of action. In

Mechanism of Action

N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential mechanism of action. It is believed to act as an inhibitor of enzymes, by binding to the active site of the enzyme and preventing the enzyme from binding to its substrate. It is also believed to act as a tool for studying protein-protein interactions, by binding to both proteins and preventing them from binding to each other.
Biochemical and Physiological Effects
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including cytochrome P450 enzymes. It has also been shown to have an effect on the expression of certain genes, as well as the activity of certain proteins. Additionally, it has been shown to have an effect on the metabolism of certain compounds, and has been studied for its potential use in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable, and can be stored for long periods of time without significant degradation. Additionally, it is soluble in water and other organic solvents, making it easy to work with. However, it is relatively expensive, and can be difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are a number of potential future directions for research into N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. One potential direction is to further study its mechanism of action, in order to better understand its effects in different experiments. Additionally, further studies could be conducted to better understand its biochemical and physiological effects, and to determine its potential use in the treatment of certain diseases. Additionally, further studies could be conducted to explore its potential use as a reagent in other reactions, as well as its potential use as a tool for studying protein-protein interactions. Finally, further studies could be conducted to explore its potential use as an inhibitor of enzymes, and to determine its potential for use in drug development.

Synthesis Methods

N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is typically synthesized through a multi-step process that involves the synthesis of a precursor, the reaction of the precursor with a base, and the isolation of the product. The first step involves the synthesis of a precursor, which is typically done by reacting 4-chloro-2-methyl-1-phenyl-2-oxo-1,2-dihydroquinoline with 1-methyl-3-nitro-1-imidazole. This reaction is carried out in a solvent, such as acetonitrile, and yields the desired product. The second step involves the reaction of the precursor with a base, such as sodium hydroxide or potassium hydroxide. This reaction yields N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, which is then isolated from the reaction mixture.

Scientific Research Applications

N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in scientific research. It has been used as a reagent in a variety of reactions, including the synthesis of other compounds. It has also been studied for its potential use as an inhibitor of enzymes, as a tool for studying protein-protein interactions, and as a tool for studying the structure and function of proteins.

properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c19-16(21)9-11-5-7-13(8-6-11)20-17(22)14-10-12-3-1-2-4-15(12)24-18(14)23/h1-8,10H,9H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYDIXMQKAUQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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